molecular formula C19H19ClN2O4 B1506440 3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid CAS No. 1058702-87-6

3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid

Cat. No.: B1506440
CAS No.: 1058702-87-6
M. Wt: 374.8 g/mol
InChI Key: KTLSGYCNUNMYAW-UHFFFAOYSA-N
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Description

3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-(2-Chlorophenoxy)piperidine-1-carboxamido)benzoic acid (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C19H19ClN2O4
  • Molar Mass: 374.82 g/mol
  • Density: 1.387 g/cm³

The compound features a piperidine ring substituted with a chlorophenoxy group and a carboxamido moiety, which are essential for its biological activity.

Compound A exhibits several pharmacological effects, primarily through its interaction with various biological targets:

  • Anti-inflammatory Activity: Similar compounds with piperidine structures have shown significant anti-inflammatory properties. For instance, studies have indicated that compounds containing arylpiperazine units can inhibit carrageenan-induced paw edema, suggesting that Compound A may possess comparable anti-inflammatory effects .
  • Anticancer Potential: Compounds derived from piperidine, including those with similar structures to Compound A, have demonstrated anticancer properties by inducing apoptosis in cancer cells. Mechanisms include the activation of caspases and modulation of signaling pathways such as NF-κB and PI3K/Akt .

In vitro Studies

Research has shown that derivatives of piperidine can significantly reduce inflammation and promote apoptosis in various cancer cell lines. For example, studies involving piperine (a related compound) demonstrated its ability to induce cell death in breast cancer cells by disrupting mitochondrial integrity and activating apoptotic pathways .

In vivo Studies

Preclinical studies involving animal models have indicated that similar compounds can effectively lower serum levels of inflammatory markers and exhibit tumor-reducing properties. For instance, chronic administration of certain piperidine derivatives resulted in a significant reduction in tumor size in mouse models .

Case Studies

  • Anti-inflammatory Effects:
    In a study assessing the anti-inflammatory activity of piperidine derivatives, it was found that compounds with specific substitutions (such as chlorophenyl groups) exhibited more potent effects than standard anti-inflammatory drugs like diclofenac . This suggests that Compound A may offer enhanced therapeutic benefits in treating inflammatory conditions.
  • Anticancer Activity:
    Research on piperine indicated that it could reduce the viability of various cancer cell lines through apoptosis induction. The mechanisms involved included the release of cytochrome c from mitochondria and subsequent activation of caspases 3 and 9 . Given its structural similarities, Compound A is hypothesized to engage similar pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatorySignificant reduction in paw edema
AnticancerInduction of apoptosis in cancer cell lines
Serum BiomarkersReduction in inflammatory markers
MechanismActivation of caspases; modulation of NF-κB

Properties

IUPAC Name

3-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c20-16-6-1-2-7-17(16)26-15-8-10-22(11-9-15)19(25)21-14-5-3-4-13(12-14)18(23)24/h1-7,12,15H,8-11H2,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLSGYCNUNMYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721182
Record name 3-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058702-87-6
Record name 3-{[4-(2-Chlorophenoxy)piperidine-1-carbonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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